Diethyl(phenylthiomethyl)phosphonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethoxyphosphorylmethylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17O3PS/c1-3-13-15(12,14-4-2)10-16-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUXEPJJFVDUFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CSC1=CC=CC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191476 | |
| Record name | Diethyl ((phenylthio)methyl)phosphonate | |
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Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38066-16-9, 1190788-52-3 | |
| Record name | Diethyl P-[(phenylthio)methyl]phosphonate | |
| Source | CAS Common Chemistry | |
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| Record name | Diethyl ((phenylthio)methyl)phosphonate | |
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| Record name | 38066-16-9 | |
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| Record name | Diethyl ((phenylthio)methyl)phosphonate | |
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| Record name | Diethyl [(phenylthio)methyl]phosphonate | |
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| Record name | 1190788-52-3 | |
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| Record name | Diethyl phenylthiomethanephosphonate | |
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Reactivity and Transformation of Diethyl Phenylthiomethyl Phosphonate
Carbanion Chemistry of α-Sulfur Stabilized Phosphonates
The carbon atom situated between the phosphorus and sulfur atoms in Diethyl(phenylthiomethyl)phosphonate is activated by both groups. This dual activation is central to its carbanion chemistry, facilitating the formation of a stabilized nucleophile used in various carbon-carbon bond-forming reactions. researchgate.netub.edu
Generation and Stability of α-Phosphonate Carbanions
The generation of the α-phosphonate carbanion from this compound is typically achieved by deprotonation using a strong base. The choice of base is crucial, as excessively harsh conditions can lead to decomposition. researchgate.net The phosphonate (B1237965) group (P=O) and the sulfur atom work in concert to stabilize the resulting negative charge through delocalization. researchgate.netnumberanalytics.com This stabilization makes the corresponding carbanion more readily accessible than in compounds lacking these features. chempedia.info
Phosphonate-stabilized carbanions are key intermediates in reactions like the Horner-Wadsworth-Emmons (HWE) olefination. numberanalytics.comorganic-chemistry.org The presence of an α-sulfur substituent further influences the stability and reactivity of the carbanion. researchgate.net Structural studies on related phosphoryl-stabilized carbanions have provided insight into their electronic structure and geometry, confirming the delocalization of the negative charge which accounts for their stability. acs.orgacs.org
Table 1: Conditions for the Generation of α-Phosphonate Carbanions
| Reagent/Base | Solvent | Notes |
|---|---|---|
| Sodium hydride (NaH) | Aprotic solvents (e.g., DMF, DMSO) | Commonly used for generating phosphonate carbanions for HWE reactions. numberanalytics.comorganic-chemistry.org |
| Butyllithium (BuLi) | Aprotic solvents (e.g., THF) | A very strong base capable of deprotonating the α-carbon. numberanalytics.com |
| Sodium amide (NaNH₂) | Toluene | Successfully used to generate the anion for reaction with ketones. concordia.ca |
Nucleophilic Reactivity of the Anionic Center
The carbanion generated from this compound is a potent nucleophile. Its reactivity is generally higher than that of analogous Wittig reagents (phosphonium ylides), allowing it to react efficiently with a broader range of electrophiles, including ketones that are often unreactive towards stabilized phosphoranes. ub.educoncordia.ca
Kinetic studies have quantified the nucleophilicity of various phosphoryl-stabilized carbanions, demonstrating that they are significantly more reactive toward Michael acceptors compared to analogous phosphorus ylides. nih.gov The anionic center readily attacks carbonyl compounds, such as aldehydes and ketones, initiating the key step of the Horner-Wadsworth-Emmons reaction to form an alkene. organic-chemistry.org The reaction proceeds through a nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate which then eliminates a dialkylphosphate salt to yield the final olefin product. ub.edunumberanalytics.com The reactivity can be influenced by the counterion (e.g., Li+, Na+, K+), with lithium ions sometimes reducing the reactivity of certain phosphonate carbanions. nih.gov
Oxidation Reactions
The sulfur atom in this compound is susceptible to oxidation, yielding the corresponding sulfoxide (B87167) and sulfone derivatives. These oxidized products are also valuable synthetic intermediates, as the electron-withdrawing capacity of the sulfoxide and sulfone groups further enhances the acidity of the α-protons. orgsyn.org
Formation of Diethyl [(Phenylsulfonyl)methyl]phosphonate
This compound can be oxidized to Diethyl [(Phenylsulfonyl)methyl]phosphonate. A common method involves using an oxidizing agent like hydrogen peroxide in a suitable solvent. The reaction is often exothermic and may require careful temperature control. orgsyn.org
In a typical procedure, the oxidation is carried out by heating the phosphonate with an aqueous solution of hydrogen peroxide. orgsyn.org The resulting sulfone is a crystalline solid, which can be purified by recrystallization or flash chromatography. orgsyn.org The formation of the sulfone is significant because the sulfone group is a powerful electron-withdrawing group, making the α-hydrogens considerably more acidic and facilitating the formation of the corresponding carbanion for subsequent alkylation or olefination reactions. orgsyn.org
Investigation of Sulfoxide and Sulfone Derivatives
The oxidation process can be controlled to yield either the sulfoxide or the sulfone. The sulfoxide, Diethyl (phenylsulfinylmethyl)phosphonate, represents the intermediate oxidation state between the starting sulfide (B99878) and the final sulfone. sigmaaldrich.com Both the sulfoxide and sulfone derivatives are synthetically useful. The sulfone, in particular, is noted for its stability and its ability to confer crystallinity to compounds. orgsyn.org The carbanion α to a sulfone group is readily formed, enabling efficient carbon-carbon bond formation. orgsyn.org This makes Diethyl [(Phenylsulfonyl)methyl]phosphonate a versatile reagent in its own right, often used in alkylation reactions and as the phosphonate component in Horner-Wadsworth-Emmons reactions to produce α,β-unsaturated phenyl sulfones. orgsyn.org
Table 2: Oxidation Products of this compound
| Product Name | Oxidizing Agent | Key Features |
|---|---|---|
| Diethyl (phenylsulfinylmethyl)phosphonate sigmaaldrich.com | e.g., m-CPBA (meta-Chloroperoxybenzoic acid) or controlled H₂O₂ | Intermediate oxidation state. The sulfoxide group activates the adjacent methylene (B1212753) protons. |
Hydrolytic Transformations
The ester groups of the phosphonate moiety in this compound can be cleaved through hydrolysis. This transformation typically occurs under acidic or basic conditions and proceeds in a stepwise manner, first yielding a phosphonic acid monoester and then the fully hydrolyzed phosphonic acid. nih.govnih.gov
Table 3: Potential Hydrolysis Products
| Reaction Condition | Intermediate Product | Final Product |
|---|---|---|
| Controlled acidic or basic hydrolysis | Ethyl (phenylthiomethyl)phosphonic acid | (Phenylthiomethyl)phosphonic acid |
Hydrolysis under Acidic Conditions
The hydrolysis of phosphonate esters, including this compound, to their corresponding phosphonic acids can be achieved under acidic conditions. nih.gov This process typically involves heating the phosphonate ester with a concentrated mineral acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr). tandfonline.combeilstein-journals.org The reaction proceeds in two consecutive steps, with the initial hydrolysis of one ethyl ester group to form a phosphonic acid monoester intermediate, followed by the slower hydrolysis of the second ester group. nih.gov
The mechanism for the acid-catalyzed hydrolysis of dialkyl phosphonates generally involves the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. A subsequent nucleophilic attack by a water molecule on the phosphorus center leads to the cleavage of the P-O bond. nih.govbeilstein-journals.org However, for esters with groups that can form stable carbocations, like tert-butyl esters, the mechanism may proceed via an SN1 pathway involving cleavage of the O-C bond. beilstein-journals.org Given the primary nature of the ethyl groups in this compound, an SN2-type mechanism at the phosphorus atom is more likely.
Harsh conditions, such as refluxing in concentrated HCl for several hours, are often necessary for complete hydrolysis. beilstein-journals.orgresearchgate.net These conditions can be incompatible with sensitive functional groups on other parts of the molecule. tandfonline.comgoogle.com The rate of hydrolysis can be influenced by the steric and electronic nature of the substituents. For instance, electron-withdrawing groups on the α-carbon can facilitate the reaction. nih.gov
Table 1: Illustrative Conditions for Acidic Hydrolysis of Dialkyl Phosphonates
| Substrate Example | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Dialkyl Arylphosphonates | Conc. HCl | Reflux, 12 h | Arylphosphonic Acids | nih.gov |
| Dimethyl Methylphosphonate (B1257008) | Conc. HCl | - | Methylphosphonic Acid | nih.gov |
| Diethyl Benzylphosphonate | Conc. HCl | Reflux | Benzylphosphonic Acid | nih.gov |
Hydrolysis under Basic Conditions
Base-catalyzed hydrolysis, or saponification, represents an alternative method for converting this compound to its phosphonic acid salt. This reaction is typically carried out using aqueous solutions of strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). nih.govyoutube.com The process is generally irreversible because the final product, a phosphonate salt, is deprotonated and thus resistant to nucleophilic attack. nih.gov
The mechanism involves a nucleophilic attack of a hydroxide ion on the electrophilic phosphorus atom of the P=O group. nih.govyoutube.com This forms a pentacoordinate intermediate, which then collapses, expelling an ethoxide ion as the leaving group. The reaction proceeds in two steps, forming the carboxylate-like phosphonate salt, which is then protonated in a separate acidic workup step to yield the free phosphonic acid. nih.govyoutube.com
The rate of basic hydrolysis is sensitive to steric hindrance. An increase in the steric bulk of the ester's alkyl groups generally decreases the reaction rate. nih.gov Therefore, the hydrolysis of diethyl esters is typically slower than that of dimethyl esters but faster than that of diisopropyl esters. nih.gov
Dealkylation Processes
Dealkylation of phosphonate esters is a crucial transformation, often employed as a final deprotection step in a synthetic sequence to unmask the phosphonic acid functionality under milder conditions than direct hydrolysis. google.com
Utilizing Silylation Reagents for Ester Cleavage
One of the most effective and widely used methods for the dealkylation of diethyl phosphonates involves the use of silylation reagents, particularly trialkylsilyl halides. nih.gov Bromotrimethylsilane (TMSBr) and iodotrimethylsilane (B154268) (TMSI) are highly effective for this purpose. tandfonline.comrsc.org The reaction proceeds by cleaving the P-O-alkyl bond to form a bis(trimethylsilyl) ester intermediate. This intermediate is highly susceptible to hydrolysis and is readily converted to the phosphonic acid upon treatment with water or an alcohol, often during the workup procedure. tandfonline.comtandfonline.com These reactions are typically fast and occur under mild, neutral conditions, which preserves other sensitive functional groups. nih.govrsc.org
Chlorotrimethylsilane (TMSCl) is a more economical but less reactive reagent than its bromo and iodo counterparts. tandfonline.comtandfonline.com For diethyl phosphonates, the reaction with TMSCl alone often requires prolonged reaction times at elevated temperatures and may result in incomplete conversion. tandfonline.comtandfonline.com The reactivity of TMSCl can be significantly enhanced by the addition of a catalytic amount of sodium iodide or lithium iodide, or by conducting the reaction in a suitable solvent like chlorobenzene (B131634) or acetonitrile (B52724) in a sealed vessel at high temperatures. tandfonline.comgoogle.comtandfonline.com
Table 2: Dealkylation of Diethyl Phosphonates with Silylation Reagents
| Substrate Example | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Diethyl Phosphonates | TMSBr | CH2Cl2 or CCl4, rt | Phosphonic Acids (after hydrolysis) | tandfonline.com |
| Diethyl Phosphonates | TMSCl / NaI | Acetonitrile, Reflux | Phosphonic Acids (after hydrolysis) | google.comtandfonline.com |
| Diethyl Phosphonates | TMSCl | Chlorobenzene, 130-140 °C | Phosphonic Acids (after hydrolysis) | tandfonline.comgoogle.com |
| Diethyl Phosphonates | TMSI | - | Phosphonic Acids (after hydrolysis) | rsc.org |
Microwave irradiation has been shown to dramatically accelerate the dealkylation of phosphonate esters using TMSBr, reducing reaction times from hours to minutes. nih.gov
Alternative Dealkylation Strategies
Beyond silylation reagents, other methods are available for the dealkylation of phosphonate esters.
Harsh Acid Hydrolysis : As discussed in section 3.3.1, treatment with concentrated HCl or HBr at high temperatures is a classic method, though its lack of selectivity limits its application. tandfonline.comgoogle.com
Boron Tribromide : Boron tribromide (BBr₃) is a powerful Lewis acid that can also be used for the cleavage of phosphonate esters. nih.gov
Catalytic Hydrogenolysis : For phosphonate esters with benzyl (B1604629) groups, catalytic hydrogenolysis over a palladium catalyst is a very mild and efficient method for dealkylation. beilstein-journals.org However, this method is not applicable to the de-ethylation of this compound.
Amines : Certain amines can also effect the dealkylation of phosphonate esters, although this is less common. nih.gov
Rearrangement Reactions
While this compound itself is not prone to the most common phosphonate rearrangements, the broader class of organophosphorus compounds, particularly those with allylic systems, exhibits interesting rearrangement chemistry.
Prototropic Isomerization in Allylic Phosphonates
Prototropic isomerization, also known as an allylic shift, is a reaction in which an allylic group rearranges through the migration of a proton and a shift of the double bond. wikipedia.org In the context of allylic phosphonates, this typically involves the conversion of a less stable isomer into a more thermodynamically stable one. rsc.org For example, an allylic phosphine (B1218219), which can be generated from the corresponding phosphine oxide, can rearrange upon heating to move the double bond into conjugation with another group. rsc.org
This type of rearrangement can be catalyzed by bases or metals. wikipedia.orgrsc.org For instance, the palladium-catalyzed reaction of allylic hydroxy phosphonates can lead to products where the nucleophile has added to the γ-position, concomitant with the migration of the double bond to be in conjugation with the phosphoryl group. tandfonline.com This constitutes a 1,3-transposition of functionality. tandfonline.com The stereochemical information from a chiral center can often be transferred during these rearrangements. tandfonline.com
While this compound lacks the requisite allylic structure to undergo this specific transformation, the principle of prototropic shifts is a key concept in the reactivity of unsaturated organophosphorus compounds.
Other Rearrangement Pathways Involving the Thiomethyl Moiety
Beyond simple substitution, the this compound system can undergo more complex molecular reorganizations. One notable pathway analogous to rearrangements seen in similar phosphonate systems is the mdpi.comnrochemistry.com-phospha-Brook rearrangement. mdpi.comnih.gov This rearrangement typically involves the migration of a phosphonyl group from a carbon atom to an adjacent oxygen atom in α-hydroxyphosphonates, a process driven by the formation of a stable P-O bond. mdpi.comnih.gov
While direct experimental evidence for a thiomethyl-involving phospha-Brook rearrangement of this compound is not extensively documented in readily available literature, the underlying principles can be extrapolated. For such a rearrangement to occur, a nucleophilic center, typically an oxygen anion, would need to be generated at a position that allows for the intramolecular migration of the phosphonate group. This could potentially be initiated by the reaction of the phosphonate carbanion with an oxygen-containing electrophile.
Reactions with Electrophilic Species
The methylene protons alpha to the phosphonate and phenylthio groups in this compound are acidic and can be removed by a strong base to form a nucleophilic carbanion. This carbanion is a versatile intermediate for the formation of new carbon-carbon and carbon-heteroatom bonds through reactions with a variety of electrophiles.
Alkylation and Acylation Reactions
The carbanion generated from this compound readily undergoes alkylation with alkyl halides. This reaction provides a convenient method for the introduction of various alkyl substituents at the α-position. The reaction proceeds via an SN2 mechanism, and as such, is most efficient with primary and secondary alkyl halides. researchgate.net
Similarly, the phosphonate carbanion can be acylated by reacting with acylating agents such as acyl chlorides. nih.gov This reaction leads to the formation of α-acylated phosphonates, which are valuable intermediates in organic synthesis. The acylation of related α-hydroxy-benzylphosphonates has been shown to proceed efficiently in the presence of a base like triethylamine (B128534) to neutralize the generated HCl. nih.gov
Table 1: Representative Alkylation and Acylation Reactions of Phosphonates
| Phosphonate Reactant | Electrophile | Base | Solvent | Product | Yield (%) | Reference |
| Diethyl (ethoxycarbonylmethyl)phosphonate | Alkyl Halide | NaH | Not Specified | α-Alkylated phosphonate | Not Specified | researchgate.net |
| Diethyl α-hydroxy-benzylphosphonate | Acetyl chloride | Triethylamine | Toluene | Diethyl α-acetoxy-benzylphosphonate | Not Specified | nih.gov |
| Diethyl α-hydroxy-benzylphosphonate | Butyryl chloride | Triethylamine | Toluene | Diethyl α-butyryloxy-benzylphosphonate | 69-97 | nih.gov |
| Diethyl α-hydroxy-benzylphosphonate | Benzoyl chloride | Triethylamine | Toluene | Diethyl α-benzoyloxy-benzylphosphonate | 69-97 | nih.gov |
Reactions with Carbonyl Compounds (e.g., Aldehydes, Ketones, Esters)
The reaction of the this compound carbanion with aldehydes and ketones is a classic example of the Horner-Wadsworth-Emmons (HWE) reaction. nrochemistry.comwikipedia.orgtcichemicals.comorganic-chemistry.orgyoutube.com This powerful olefination method typically yields (E)-alkenes with high stereoselectivity. wikipedia.orgtcichemicals.com The reaction proceeds through the nucleophilic addition of the phosphonate carbanion to the carbonyl carbon, forming a tetrahedral intermediate which then eliminates a water-soluble phosphate (B84403) byproduct to form the alkene. nrochemistry.comorganic-chemistry.org The phenylthio group in the starting material would be eliminated along with the phosphonate moiety, leading to the formation of a vinyl sulfide.
The reaction with esters provides a route to β-ketophosphonates. This transformation, sometimes referred to as a phospha-Claisen condensation or the Corey–Kwiatkowski condensation, involves the acylation of the phosphonate carbanion by the ester. The resulting β-ketophosphonates are themselves valuable synthetic intermediates.
Table 2: Horner-Wadsworth-Emmons Reaction of Phosphonates with Carbonyls
| Phosphonate Reactant | Carbonyl Compound | Base | Solvent | Product Type | Typical Stereoselectivity | Reference |
| Stabilized Phosphonate Ester | Aldehyde | NaH, NaOMe, BuLi | Not Specified | Alkene | Predominantly (E) | wikipedia.orgorganic-chemistry.org |
| Stabilized Phosphonate Ester | Ketone | NaH, NaOMe, BuLi | Not Specified | Alkene | Varies | nrochemistry.comwikipedia.org |
| Diethyl fluoromethylphosphonate | Ester | LDA | THF | α-Fluoro-β-ketophosphonate | N/A | researchgate.net |
Reactions with Imine Derivatives and Isocyanates
The nucleophilic carbanion derived from this compound can also react with electrophilic carbon-nitrogen double and triple bonds. For instance, it can add to imines and their derivatives. The reaction of phosphonate carbanions with N-(thio)phosphoryl imines has been reported, leading to the formation of α-amino phosphonates. ethz.ch
Isocyanates, with their electrophilic central carbon atom, are also potential reaction partners for the phosphonate carbanion. chemrxiv.org The nucleophilic attack of the carbanion on the isocyanate would lead to the formation of an N-substituted α-phosphonyl carboxamide derivative after protonation. The reactivity of isocyanates is influenced by the electronic nature of their substituents, with electron-withdrawing groups enhancing the electrophilicity of the carbonyl carbon. chemrxiv.org
Radical Reactions and Mechanistic Considerations
Generation and Reactivity of α-Phosphoryl Radicals
The phenylthio group in this compound can be homolytically cleaved to generate an α-phosphoryl radical. This process, often initiated by radical initiators or photochemically, is a key step in radical desulfurization reactions. nih.govescholarship.orgsemanticscholar.orgchemrxiv.orgresearchgate.net The resulting α-phosphoryl radical is a versatile intermediate that can participate in a variety of subsequent reactions, most notably addition to alkenes and alkynes to form new carbon-carbon bonds. escholarship.orgchemrxiv.org
The mechanism of radical desulfurization mediated by trivalent phosphorus reagents involves the formation of a thiophosphoranyl radical intermediate, which then undergoes β-scission to release a carbon-centered radical. nih.govsemanticscholar.orgresearchgate.net The reactivity and fate of the generated α-phosphoryl radical are dependent on the reaction conditions and the presence of other reactive species. These radical pathways offer a complementary approach to the ionic reactions of the phosphonate carbanion, expanding the synthetic utility of this compound. escholarship.org
Intermolecular Radical Additions
Currently, there is a lack of specific studies in the peer-reviewed scientific literature detailing the intermolecular radical additions of this compound. Research on the radical chemistry of phosphonates often focuses on the generation of phosphonyl radicals from various precursors and their subsequent reactions.
For instance, studies have explored the generation of phosphonyl and related phosphorus-centered radicals from compounds like selenophosphates. organic-chemistry.orgnih.govresearchgate.net These radicals have been shown to add to both electron-rich and electron-poor alkenes. organic-chemistry.orgnih.govresearchgate.net The typical mechanism involves the homolytic cleavage of a weak bond, such as a P-Se bond, to generate the phosphorus-centered radical, which then participates in addition reactions. organic-chemistry.orgnih.govresearchgate.net
Furthermore, research into radical hydrophosphonylation often utilizes H-phosphonates as precursors under photoinduced conditions to generate the reactive phosphorus species. rsc.org Other investigations have focused on radical additions initiated by agents like AIBN with compounds such as ethyl phosphinate. organic-chemistry.org
However, specific research detailing the generation of a radical from this compound, likely through the cleavage of the carbon-sulfur bond, and its subsequent intermolecular addition to unsaturated systems has not been prominently reported. While the phenylthio group can be involved in radical reactions, the specific application to this compound in the context of intermolecular radical additions to form new carbon-carbon or carbon-phosphorus bonds via a radical pathway is not well-documented.
Therefore, detailed research findings, including data tables on substrates, reagents, conditions, and product yields for the intermolecular radical additions of this compound, are not available at this time.
Mechanistic Studies and Theoretical Insights
Elucidation of Reaction Mechanisms
General principles of organophosphorus chemistry suggest potential pathways for reactions involving Diethyl(phenylthiomethyl)phosphonate, although specific experimental elucidation for this compound is not widely reported.
The stereochemistry of reactions involving phosphonates is a crucial aspect, particularly in asymmetric synthesis. For instance, the Horner-Wadsworth-Emmons olefination reaction, which can utilize phosphonates like Diethyl[(phenylsulfonyl)methyl]phosphonate, can be conducted with high (E)-selectivity. orgsyn.org Studies on the Wittig reaction and its modifications using phosphonate (B1237965) carbanions have also explored the stereospecificity of olefin formation, with some systems showing a preference for trans isomers. researchgate.net The stereochemical outcome is influenced by the reaction mechanism and the nature of the reactants and intermediates. However, specific investigations into the stereochemical aspects of reactions involving this compound are not detailed in the available literature.
Computational Chemistry and Quantum Mechanical Analyses
Computational and quantum mechanical studies provide valuable insights into the properties and reactivity of molecules. While specific analyses for this compound are scarce, studies on related phosphonates offer a framework for understanding its potential behavior.
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to analyze the structural and electronic properties of phosphonate derivatives. nih.gov These studies interpret chemical reactivity using quantum descriptors like frontier molecular orbitals (HOMO and LUMO), Hirshfeld charges, and molecular electrostatic potential. nih.gov For example, in a study of a series of phosphonate derivatives, DFT calculations with the PBEPBE functional and a 6-311++G** basis set were used to analyze their properties. nih.gov A similar approach for Diethyl [hydroxy (phenyl) methyl] phosphonate (DHPMP) used DFT (B3LYP) with a 6-31G(p,d) basis set to calculate chemical and thermodynamic parameters such as ionization potential, electron affinity, and electronegativity. researchgate.net Such analyses for this compound would be necessary to predict its electronic structure and reactivity.
Transition state modeling is a powerful tool for elucidating reaction mechanisms and predicting reaction outcomes. Computational studies on the Michael addition/aryl migration of triarylphosphines have utilized such modeling to understand the C(aryl)-P bond cleavage process, identifying the crucial role of a hydroxy-λ5-phosphane intermediate. rsc.org This type of analysis for key reactions of this compound would provide significant insights into its reaction pathways and energetics but appears to be currently unavailable in the literature.
The conformation of a molecule can significantly influence its reactivity. Computational methods are used to perform conformational analysis and determine the energetics of different conformers. For Diethyl [hydroxy (phenyl) methyl] phosphonate, the optimized geometry has been compared with its crystal structure. researchgate.net While the molecular formula and some basic properties of this compound are known fishersci.com, a detailed conformational analysis and energetic profile specific to this compound are not documented in the searched scientific literature.
Spectroscopic Investigations for Mechanistic Elucidation
Mechanistic studies of reactions involving this compound rely on a suite of spectroscopic techniques to identify and characterize transient species, intermediates, and final products. These methods provide critical insights into reaction pathways, kinetics, and the electronic and structural nature of the molecules involved.
Advanced NMR Spectroscopy (e.g., P, H, C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organophosphorus compounds. For this compound, a combination of H, C, and P NMR provides a comprehensive picture of the molecule's framework and electronic environment.
1H NMR Spectroscopy provides information on the proton environment. In this compound, the spectrum reveals distinct signals for the ethoxy groups, the methylene (B1212753) bridge, and the phenyl ring protons. orgsyn.org The ethyl protons typically appear as a triplet for the methyl (CH) group and a multiplet for the methylene (OCH) group due to spin-spin coupling. The key signal is the methylene bridge (P-CH-S), which appears as a doublet due to coupling with the phosphorus nucleus (J). orgsyn.org
13C NMR Spectroscopy offers insight into the carbon skeleton. In the proton-decoupled C NMR spectrum of this compound, each unique carbon atom gives a distinct signal. orgsyn.org The carbon atoms of the ethoxy groups and the phenyl ring can be readily assigned. The methylene bridge carbon (P-C H-S) is particularly diagnostic, showing a characteristic chemical shift and a significant coupling constant (J) due to the directly bonded phosphorus atom. orgsyn.org This coupling is crucial for confirming the structure.
31P NMR Spectroscopy is highly specific to the phosphorus nucleus and is exceptionally useful for studying phosphonates. huji.ac.il The P nucleus has a wide chemical shift range, making it sensitive to the electronic and steric environment around the phosphorus atom. huji.ac.il While specific data for this compound is not widely published, the chemical shift is expected to be in the typical range for alkylphosphonates. For comparison, the structurally similar Diethyl phenylphosphonate (B1237145) exhibits a P chemical shift around 19 ppm, and Diethyl ethylphosphonate appears around 34 ppm. orgsyn.orgrsc.org The presence of the sulfur atom in the P-CH-S linkage will influence the electronic environment and thus the precise chemical shift. In mechanistic studies, changes in the P chemical shift can be monitored to track the conversion of the starting material into intermediates or products, such as in oxidation or substitution reactions. uni.lu
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| 1H NMR | 1.27 | t, J = 7.1 | -O-CH2-CH3 |
| 3.19 | d, J = 14.1 | P-CH2-S | |
| 4.14 | m | -O-CH2-CH3 | |
| 7.26 - 7.45 | m | -S-C6H5 | |
| 13C NMR | 16.2 | -O-CH2-CH3 | |
| 28.4 | J = 48 | P-CH2-S | |
| 62.5 | -O-CH2-CH3 | ||
| 126.6, 128.8, 129.4 | Aromatic CH | ||
| 135.4 | Aromatic C-S |
Mass Spectrometry for Reaction Intermediates
Mass spectrometry (MS) is an indispensable tool for identifying the molecular weight and fragmentation patterns of compounds, which can be used to deduce the structures of reaction intermediates and products. researchgate.net Electron Ionization (EI) is a common technique used to analyze organophosphorus compounds.
The EI mass spectrum of this compound shows a molecular ion peak [M] corresponding to its molecular weight (260.29 g/mol ). nist.gov The fragmentation pattern provides structural information. Common fragmentation pathways for diethyl phosphonates include the loss of ethoxy groups, ethylene (B1197577) (from the ethyl groups), and rearrangements. researchgate.netthieme-connect.de For this compound, key fragments would arise from the cleavage of the P-C, C-S, and P-O bonds. The detection of ions corresponding to [M-CH], [M-OCH], and fragments like the phenylthiomethyl cation [CHSCH] or the diethyl phosphonate cation [(C${2}{5}_{2}^{+}$ can help confirm the structure.
In mechanistic studies, MS can be coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS) to separate and identify transient species from a reaction mixture. For example, in studying the oxidation of the thioether linkage, MS could identify intermediates such as the corresponding sulfoxide (B87167) (M+16) or sulfone (M+32). Tandem mass spectrometry (MS/MS) can further elucidate the structure of these intermediates by selecting a specific ion and fragmenting it to observe its daughter ions. nih.gov
| m/z (Mass-to-Charge Ratio) | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 260 | [C11H17O3PS]+ | Molecular Ion (M+) |
| 151 | [(C2H5O)2P(O)CH2]+ | Cleavage of C-S bond |
| 137 | [(C2H5O)2P(O)]+ | Cleavage of P-C bond |
| 123 | [C6H5SCH2]+ | Cleavage of P-C bond |
| 109 | [C6H5S]+ | Cleavage of S-CH2 bond |
| 91 | [C7H7]+ | Tropylium ion from benzyl (B1604629) rearrangement |
Electron Paramagnetic Resonance (EPR) Studies for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the only spectroscopic technique that directly detects species with unpaired electrons, such as free radicals. bruker.com This makes it uniquely suited for elucidating reaction mechanisms that proceed via radical pathways. While direct detection of highly reactive, short-lived radicals is challenging, the use of spin-trapping techniques can overcome this limitation. nih.gov A spin trap reacts with the transient radical to form a more stable radical adduct with a characteristic EPR spectrum.
In reactions involving this compound, radical intermediates could be formed, for instance, through homolytic cleavage of the C-S or C-H bonds under thermal or photochemical conditions. For example, homolysis of the C-S bond would generate a phenylthiyl radical (PhS•) and a phosphonomethyl radical (•CHP(O)(OEt)). The latter is a phosphorus-centered radical whose EPR spectrum would be characterized by a large hyperfine coupling constant to the P nucleus (I=1/2), resulting in a primary doublet splitting. acs.org Further coupling to the adjacent methylene protons would produce additional splitting.
Although specific EPR studies on this compound are not documented in the literature, the principles are well-established from studies on other organophosphorus compounds. acs.org The g-value and hyperfine coupling constants (hfc) extracted from the EPR spectrum of a spin adduct can help identify the original transient radical, providing definitive evidence for a radical mechanism. scispace.com
UV-Vis Spectroscopy for Intermediate Detection
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between energy levels. While often used for quantifying the concentration of a known compound, it can also be employed to detect and monitor the formation and decay of reaction intermediates, particularly those containing chromophores. researchgate.net
The this compound molecule contains a phenyl group, which acts as a chromophore, giving rise to characteristic absorption bands in the UV region (typically around 250-270 nm). Any reaction that modifies this chromophore or creates a new one can be monitored by UV-Vis spectroscopy. For example, if a reaction leads to an intermediate with a more extended conjugated system, a bathochromic (red) shift to longer wavelengths would be observed.
While less structurally informative than NMR or MS, the strength of UV-Vis spectroscopy in mechanistic studies lies in its ability to perform kinetic analysis. acs.org By monitoring the change in absorbance at a specific wavelength over time, the rate of formation or consumption of an intermediate can be determined. This is particularly useful for fast reactions where isolating intermediates is not feasible. For instance, studying the charge-transfer complexes that might form as precursors to electron-transfer reactions could be amenable to UV-Vis analysis. nih.gov
Applications in Advanced Organic Synthesis
Role as a Synthetic Building Block
Beyond its direct role in carbon-carbon bond formation, diethyl(phenylthiomethyl)phosphonate serves as a valuable synthetic building block. researchgate.net The products derived from its initial reactions, such as vinyl sulfides and alkylated phosphonates, are rich in chemical functionality and can be elaborated into more complex structures.
The vinyl sulfide (B99878) moiety, for example, is a masked carbonyl group and can be hydrolyzed under various conditions to reveal a ketone. Alternatively, the sulfur and phosphorus groups can be manipulated or removed. The phosphonate (B1237965) group itself is a versatile functional handle. It can be hydrolyzed to the corresponding phosphonic acid, or the entire phosphonate moiety can be removed or transformed. researchgate.net This versatility makes this compound a precursor for a wide range of compounds, including those with biological activity, such as derivatives of prostaglandins (B1171923) and antibiotics. researchgate.net The ability to construct complex carbocyclic and heterocyclic frameworks from this single reagent underscores its importance as a foundational building block in synthetic organic chemistry. researchgate.netresearchgate.net
Precursor for Functionalized Organic Molecules
The unique structure of this compound, featuring both a sulfur linkage and a phosphonate group, makes it an excellent starting point for creating more complex, functionalized molecules.
While direct, widespread examples in the literature are specific, the known reactivity of this compound supports its application in synthesizing sulfur-containing heterocycles. The core strategy involves the generation of the α-phosphonate carbanion using a strong base. This nucleophilic carbanion can then participate in reactions that lead to ring formation. A representative approach would be the reaction of the lithiated phosphonate with a suitable bifunctional electrophile, such as an α,β-unsaturated ketone or an epoxide bearing a leaving group. The initial carbon-carbon bond formation would be followed by an intramolecular cyclization step, incorporating the thiophenyl group as part of the resulting heterocyclic ring system.
Phosphonates are of considerable interest in medicinal chemistry because they can act as stable analogues of natural phosphate (B84403) or carboxylate-containing compounds, often exhibiting enhanced resistance to hydrolysis. nih.gov They are frequently incorporated into potential drugs and agrochemicals to mimic transition states of enzymatic reactions or to act as antagonists for natural substrates. nih.govresearchgate.net
This compound serves as a key building block in this context. The synthesis of phosphonate analogues can be achieved through a multi-step sequence. First, the carbanion of the phosphonate is generated and reacted with an appropriate electrophile (e.g., an alkyl halide) that is part of the target bioactive molecule's scaffold. This step forges a crucial carbon-carbon bond. orgsyn.org Following this alkylation, the sulfide can be oxidized to a sulfone, which significantly enhances the acidity of the adjacent protons and activates the molecule for subsequent reactions. The resulting α-sulfonyl phosphonate is a classic Horner-Wadsworth-Emmons reagent, which can then be used to react with a carbonyl group on another precursor molecule to form an olefin, thereby incorporating the phosphonate group into the final structure. orgsyn.org
Utilization in Multistep Syntheses
The reactivity of this compound makes it a versatile tool in longer, multistep synthetic sequences. The ability to easily form a carbanion alpha to the sulfone group (after oxidation from the sulfide) is a key feature that enables efficient carbon-carbon bond formation through alkylation and aldol-type processes. orgsyn.org
Furthermore, its oxidized form, diethyl [(phenylsulfonyl)methyl]phosphonate, is a highly effective component in Horner-Wadsworth-Emmons olefination reactions. orgsyn.org This reaction is a cornerstone of modern organic synthesis for creating carbon-carbon double bonds. A significant advantage of using this specific reagent is that the olefination step can be performed with high (E)-selectivity, leading to the preferential formation of the trans-isomer of the alkene product. orgsyn.org This stereochemical control is critical in the synthesis of complex molecules where specific isomerism is required for biological activity.
Contributions to Total Synthesis of Complex Natural Products
The total synthesis of natural products is a rigorous test for any synthetic methodology. The application of a reagent in this context demonstrates its reliability, efficiency, and stereochemical control.
Application in the Total Synthesis of Thienamycin (B194209) and Analogs
Thienamycin is a potent, broad-spectrum carbapenem (B1253116) antibiotic originally isolated from Streptomyces cattleya. nih.gov Its unique structure and significant biological activity have made it a prominent target for total synthesis. nih.gov Numerous enantioselective total and formal syntheses of thienamycin have been reported, often employing strategies such as asymmetric reductions and diastereoselective aldol (B89426) additions to construct the core azetidinone structure. nih.gov Other approaches have utilized intramolecular Wittig reactions to form the carbapenem ring system. rsc.org A review of the prominent synthetic routes to thienamycin and its analogues reveals that this compound is not typically employed as a key reagent in these established strategies.
Strategies for Drimane (B1240787) Sesquiterpene Synthesis
Drimane-type sesquiterpenes are a large class of natural products characterized by a bicyclic decahydronaphthalene (B1670005) skeleton. cjnmcpu.com These compounds, first identified from the plant Drimys winterii, are also produced by various fungi and exhibit a wide range of biological activities, including antimicrobial and cytotoxic effects. hebmu.edu.cnnih.gov Synthetic strategies toward the drimane core are diverse and include methods based on cationic polyolefin cyclizations, radical cyclizations, cycloaddition reactions, and transformations of other natural products. hebmu.edu.cn Despite the extensive research into the synthesis of this class of molecules, the use of this compound is not a prominently documented strategy in the synthesis of the drimane sesquiterpene framework.
Table of Compound Properties
| Property | Value |
| Compound Name | This compound |
| CAS Number | 38066-16-9 |
| Molecular Formula | C₁₁H₁₇O₃PS |
| Molecular Weight | 260.29 g/mol |
| Appearance | Colorless liquid |
Synthesis of Other Biologically Active Compounds (e.g., Dipeptide Mimetics, Methylenomycin B)
A thorough review of the scientific literature indicates that the specific application of This compound in the synthesis of dipeptide mimetics and the antibiotic methylenomycin B is not extensively documented. While phosphonate chemistry is integral to the creation of a wide array of biologically active molecules, direct and detailed synthetic protocols employing this particular reagent for these specific targets are not readily found in published research.
However, the structural features of This compound suggest its potential utility in synthetic strategies for similar compounds, primarily through the Horner-Wadsworth-Emmons reaction. This reaction is a cornerstone of organic synthesis for the formation of alkenes with high stereoselectivity. wikipedia.org The anion of This compound , generated by treatment with a suitable base, can react with aldehydes or ketones to form a vinyl sulfide. This vinyl sulfide intermediate can then be further elaborated into more complex molecular scaffolds.
In the context of dipeptide mimetics, which often feature modified peptide bonds for enhanced stability and biological activity, phosphonates are crucial building blocks. nih.govnih.gov The synthesis of phosphonopeptides, a class of peptide mimetics, generally involves the coupling of an amino-functionalized phosphonate with an amino acid derivative. While there are no specific examples utilizing This compound , a hypothetical pathway could involve its reaction with a protected amino aldehyde. The resulting vinyl sulfide could then be transformed into a structural motif that mimics a dipeptide linkage.
Regarding the synthesis of methylenomycin B, a cyclopentenone antibiotic, research has shown that α-phosphoryl sulfides can be used in conjunction with the Horner reaction to create 1,4-dicarbonyl compounds, which are known precursors to cyclopentenone rings. researchgate.net As This compound is an α-phosphoryl sulfide, it could theoretically be employed in a similar fashion. The general approach would involve the reaction of the lithiated phosphonate with an appropriate electrophile, followed by a Horner-Wadsworth-Emmons reaction to construct the carbon skeleton necessary for cyclization into the methylenomycin B core.
While these represent plausible synthetic applications based on the known reactivity of this class of compounds, it is important to reiterate that specific research detailing the successful synthesis of dipeptide mimetics or methylenomycin B using This compound is not available in the reviewed literature.
Derivatization and Exploration of Analogs
Synthesis and Reactivity of α-Phosphoryl Sulfoxides and Sulfones
The oxidation of the sulfide (B99878) in Diethyl(phenylthiomethyl)phosphonate to the corresponding sulfoxide (B87167) and sulfone represents a key transformation. This conversion significantly alters the electronic and steric environment of the α-carbon, influencing its reactivity.
The synthesis of α-phosphoryl sulfoxides and sulfones is typically achieved through the oxidation of the parent sulfide. jchemrev.com Common oxidizing agents include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate. The controlled use of these reagents can allow for the selective formation of either the sulfoxide or the further oxidized sulfone. jchemrev.com
The resulting α-phosphoryl sulfoxides and sulfones are valuable intermediates in organic synthesis. The presence of the electron-withdrawing sulfinyl or sulfonyl group, in conjunction with the phosphonate (B1237965) moiety, acidifies the α-proton, facilitating its removal by a base. This allows for the generation of a stabilized carbanion, which can participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations.
Phosphonate Esters with Varying Alkyl or Aryl Groups
Modification of the ethyl esters of the phosphonate group in this compound provides another avenue for creating analogs with tailored properties. These alterations can influence the compound's solubility, reactivity, and interactions with other molecules.
The synthesis of these analogs often involves the Arbuzov reaction between a trialkyl phosphite (B83602) and a phenylthiomethyl halide, where the alkyl groups on the phosphite can be varied. Alternatively, transesterification of the diethyl ester under acidic or basic conditions with a different alcohol can yield the desired phosphonate ester.
Research has explored a range of these derivatives, including those with different alkyl chains and aryl groups. For instance, crystal structures of several diethyl [(arylamino)(4-ethynylphenyl)methyl]phosphonate derivatives have been reported, showcasing the impact of substituting the phenyl group with more complex aryl systems. nih.gov These studies reveal how changes in the ester or aryl groups can affect the molecule's conformation and intermolecular interactions, such as hydrogen bonding. nih.gov
Table 1: Examples of this compound Analogs with Varied Ester and Aryl Groups
| Compound Name | CAS Number | Molecular Formula | Key Structural Variation |
| Diethyl [(4-bromoanilino)(4-ethynylphenyl)methyl]phosphonate | Not Available | C₁₉H₂₁BrNO₃P | Aryl group modification |
| Diethyl ((4-chloro-2-methylanilino){4-[2-(trimethylsilyl)ethynyl]phenyl}methyl)phosphonate | Not Available | C₂₃H₃₁ClNO₃PSi | Aryl group modification |
| Diethyl ((4-fluoroanilino){4-[2-(trimethylsilyl)ethynyl]phenyl}methyl)phosphonate | Not Available | C₂₂H₂₉FNO₃PSi | Aryl group modification |
| Diethyl [(4-ethynylphenyl)(naphthalen-2-ylamino)methyl]phosphonate | Not Available | C₂₃H₂₄NO₃P | Aryl group modification |
This table is generated based on data from available research and may not be exhaustive.
Development of α-Phosphoryl Selenides and Tellurides
Replacing the sulfur atom in this compound with heavier chalcogens like selenium and tellurium leads to the formation of α-phosphoryl selenides and tellurides. These analogs are of interest for their unique reactivity and potential as precursors in materials science.
The synthesis of these compounds can be more challenging than their sulfide counterparts due to the increased reactivity and sensitivity of selenium and tellurium reagents. A common approach involves the reaction of a metalated phosphonate with an appropriate selenium or tellurium electrophile.
While specific research on α-phosphoryl selenides and tellurides derived directly from this compound is limited in publicly available literature, the development of metal selenide (B1212193) and telluride thin films using related precursors highlights the interest in this area. researchgate.net The reactivity of the carbon-selenium and carbon-tellurium bonds in these analogs is expected to differ significantly from the carbon-sulfur bond, offering new synthetic possibilities.
Synthesis and Properties of Chiral Derivatives
The introduction of chirality into the this compound framework can lead to compounds with applications in asymmetric synthesis and catalysis. Chirality can be introduced at the α-carbon or by using chiral phosphonate esters.
The synthesis of chiral α-phosphoryl compounds can be achieved through various methods, including the use of chiral auxiliaries, asymmetric deprotonation-alkylation sequences, or enzymatic resolutions. Phosphetanes, which are four-membered phosphorus-containing rings, have been explored as chiral building blocks in organophosphorus chemistry. researchgate.net
While specific examples of chiral derivatives of this compound are not extensively documented in readily available sources, the broader field of chiral phosphonate chemistry suggests that such compounds would be valuable tools in stereoselective reactions.
Isotopic Labeling Studies (e.g., ¹³C labeled this compound)
Isotopic labeling is a powerful technique used to elucidate reaction mechanisms and trace the metabolic fate of compounds. The synthesis of isotopically labeled this compound, such as with ¹³C, provides a valuable tool for these studies.
Commercially available Diethyl(phenylthiomethyl-¹³C)phosphonate, with a 99 atom % ¹³C isotopic purity, is a key reagent for such investigations. sigmaaldrich.com This labeled compound allows researchers to follow the methylene (B1212753) carbon adjacent to the sulfur and phosphorus atoms through various chemical transformations using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Stable isotope labeling has been widely applied in related fields, such as in the study of phosphoproteins using [γ-¹⁸O₄]ATP to determine phosphorylation rates. nih.gov Similarly, ¹³C-labeled this compound can be used to gain a deeper understanding of the mechanisms of reactions involving this class of compounds.
Table 2: Properties of ¹³C Labeled this compound
| Property | Value | Reference |
| CAS Number | 1190788-52-3 | sigmaaldrich.com |
| Molecular Formula | ¹³CC₁₀H₁₇O₃PS | sigmaaldrich.com |
| Molecular Weight | 261.28 g/mol | sigmaaldrich.com |
| Isotopic Purity | 99 atom % ¹³C | sigmaaldrich.com |
| Physical Form | Liquid | sigmaaldrich.com |
This table is based on data from commercial suppliers of the isotopically labeled compound.
Future Directions and Emerging Research Areas
Catalyst Development for Enhanced Reactivity and Selectivity
The synthesis of α-functionalized phosphonates, including diethyl(phenylthiomethyl)phosphonate, is often amenable to catalytic methods to improve reaction efficiency, reactivity, and stereoselectivity. Future research is poised to focus on the development of novel catalytic systems tailored for the synthesis and functionalization of this specific class of compounds.
Recent advancements in the synthesis of related α-aminophosphonates have highlighted the potential of various catalytic systems. For instance, L-cysteine functionalized magnetic nanoparticles (LCMNP) have been employed as a reusable catalyst for the one-pot, three-component synthesis of α-aminophosphonates. rsc.org While not directly applied to this compound, this approach suggests a promising avenue for developing magnetically recoverable catalysts for its synthesis, which would offer significant advantages in terms of catalyst separation and reuse.
Metal-based catalysts, particularly those containing zirconium, have also shown promise in phosphonate (B1237965) chemistry. scispace.com The development of metal phosphonate-based catalysts with defined structures, such as layered-metal phosphonates and metal-organic frameworks (MOFs), could lead to highly active and selective catalysts for reactions involving this compound. scispace.com For example, a palladium-based catalyst with phosphonate ligands has demonstrated high efficiency in Suzuki-Miyaura coupling reactions. scispace.com The adaptation of such catalysts for reactions involving the phenylthio group or the phosphonate moiety of this compound could unlock new synthetic pathways.
Organocatalysis represents another burgeoning field with significant potential. Chiral organocatalysts, such as those derived from quinine-squaramide or chiral Brønsted acids, have been successfully used in the asymmetric synthesis of α-aminophosphonates. researchgate.net The design and application of chiral organocatalysts for the enantioselective synthesis of derivatives of this compound is a key area for future exploration, enabling access to optically active compounds with potential biological applications.
| Catalyst Type | Potential Application for this compound | Key Advantages |
| L-cysteine functionalized magnetic nanoparticles (LCMNP) | Synthesis of derivatives via multicomponent reactions. | Reusability, ease of separation. rsc.org |
| Zirconium-based metal phosphonates | Catalytic transformations involving the phosphonate or aryl group. | High activity and selectivity, defined structure. scispace.com |
| Palladium-based catalysts with phosphonate ligands | Cross-coupling reactions to modify the phenyl ring. | High efficiency in C-C bond formation. scispace.com |
| Chiral Organocatalysts | Enantioselective synthesis of chiral derivatives. | Metal-free, high enantioselectivity. researchgate.net |
Flow Chemistry and Green Chemistry Approaches in Phosphonate Synthesis
The principles of green chemistry and the application of flow chemistry are increasingly influencing the design of synthetic routes for organophosphorus compounds. sciencedaily.comrsc.org These approaches aim to develop more sustainable, efficient, and safer processes for the synthesis of phosphonates like this compound.
Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for exothermic reactions, and the potential for automated, scalable production. lew.ro The synthesis of hydroxymethyl phosphonates has been successfully demonstrated in a microfluidic reactor, achieving high yields and purity with reduced reaction times and waste generation. lew.ro Adapting such continuous flow methodologies to the synthesis of this compound, for example, through the reaction of chloromethyl phenyl sulfide (B99878) and triethyl phosphite (B83602), could lead to a more efficient and scalable manufacturing process. orgsyn.org
Green chemistry approaches focus on minimizing the environmental impact of chemical processes. This includes the use of environmentally benign solvents, catalyst-free reactions, and energy-efficient methods like microwave and ultrasound irradiation. sciencedaily.comrsc.org For instance, the synthesis of α-hydroxyphosphonates has been achieved under solvent-free conditions, and microwave-assisted methods have been shown to accelerate phosphonate synthesis. nih.govresearchgate.net Research into applying these green methodologies to the synthesis of this compound is a critical future direction. This could involve exploring solvent-free reaction conditions or the use of greener solvents, as well as investigating the potential of microwave or ultrasound to promote the reaction and reduce energy consumption. The development of synthetic methods for sulfur-containing organophosphorus compounds from elemental red phosphorus instead of more hazardous phosphorus halides also aligns with green chemistry principles. nih.gov
| Green Chemistry Approach | Application in Phosphonate Synthesis | Potential for this compound |
| Flow Chemistry | Synthesis of hydroxymethyl phosphonates in microreactors. lew.ro | Efficient, scalable, and safer synthesis. |
| Solvent-Free Synthesis | Synthesis of α-hydroxyphosphonates. nih.gov | Reduced waste and environmental impact. |
| Microwave/Ultrasound | Accelerated synthesis of various phosphonates. rsc.orgresearchgate.net | Reduced reaction times and energy consumption. |
| Use of Greener Starting Materials | Synthesis from elemental phosphorus. nih.gov | Avoidance of hazardous reagents. |
Exploration of Novel Reactivity Patterns
Understanding and exploiting the reactivity of this compound is fundamental to developing its synthetic utility. Future research will likely focus on uncovering novel reactivity patterns of this and related α-thiophosphonates.
The phosphonate moiety itself can be a site for chemical transformation. A mild method for the chemoselective activation of diethyl phosphonates using triflic anhydride (B1165640) has been reported, allowing for the substitution of the ethoxy groups with a variety of nucleophiles, including alcohols, thiols, amines, and carbon nucleophiles. nih.gov This methodology could be applied to this compound to generate a library of new derivatives with modified phosphonate groups, such as mixed phosphonates, phosphonamidates, and phosphonothioates. nih.gov
The methylene (B1212753) bridge bearing the phenylthio group is another key reactive site. The oxidation of the sulfide to a sulfoxide (B87167) or sulfone would significantly alter the electronic properties and reactivity of the α-carbon. For instance, the corresponding diethyl [(phenylsulfonyl)methyl]phosphonate is a versatile intermediate for alkylation and Horner-Wadsworth-Emmons olefination reactions. orgsyn.org Exploring the controlled oxidation of this compound and the subsequent reactivity of the resulting sulfoxide and sulfone derivatives is a promising area for future investigation.
Furthermore, the reaction of related α-hydroxyphosphonates demonstrates the potential for substitution reactions at the α-position. The hydroxyl group can be replaced by halogens or amines, and the compounds can undergo base-catalyzed rearrangements. nih.gov Investigating analogous transformations for this compound, potentially involving activation of the sulfide group, could lead to new synthetic methodologies.
| Reactive Site | Potential Transformation | Resulting Compounds |
| Phosphonate Group | Chemoselective activation and substitution. nih.gov | Mixed phosphonates, phosphonamidates, phosphonothioates. |
| Methylene Bridge (via oxidation) | Oxidation of sulfide to sulfoxide or sulfone. orgsyn.org | Diethyl (phenylsulfinylmethyl)phosphonate, Diethyl [(phenylsulfonyl)methyl]phosphonate. |
| α-Carbon | Substitution reactions. | Novel functionalized phosphonates. |
Development of New Synthetic Applications and Methodologies
The development of new synthetic applications for this compound is a key driver for future research. This involves not only creating new molecules but also establishing novel and efficient synthetic methodologies that utilize this compound as a key building block.
One promising area is the use of this compound in the synthesis of biologically active molecules. α-Aminophosphonates, which are structural analogues of α-amino acids, are known to possess a wide range of biological activities, including anticancer and antibiotic properties. rsc.orgnih.gov Developing methodologies to convert this compound into novel α-aminophosphonate derivatives could lead to the discovery of new therapeutic agents. For example, a one-pot, three-component reaction involving an aldehyde, an amine, and a phosphite is a common method for synthesizing α-aminophosphonates (Kabachnik–Fields reaction). rsc.org Exploring variations of this reaction using this compound or its derivatives could yield new classes of compounds.
The Horner-Wadsworth-Emmons reaction is a cornerstone of alkene synthesis, and phosphonates are key reagents in this transformation. While diethyl [(phenylsulfonyl)methyl]phosphonate is known to participate in this reaction, exploring the reactivity of this compound itself or its derivatives in olefination reactions could provide new routes to sulfur-containing alkenes. orgsyn.org
Furthermore, the development of modular synthetic approaches that allow for the facile diversification of the this compound scaffold is highly desirable. The chemoselective activation of the phosphonate group, as mentioned earlier, is one such approach. nih.gov Combining this with modifications of the phenyl ring or the sulfur atom could provide access to a diverse range of complex molecules from a single starting material.
| Synthetic Application | Methodological Approach | Potential Products |
| Synthesis of Bioactive Compounds | Kabachnik–Fields and related reactions. rsc.org | Novel α-aminophosphonate derivatives. |
| Alkene Synthesis | Horner-Wadsworth-Emmons and related olefination reactions. orgsyn.org | Sulfur-containing alkenes. |
| Modular Synthesis | Chemoselective functionalization of different parts of the molecule. nih.gov | Diverse libraries of phosphonate derivatives. |
Advanced Computational Modeling for Rational Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and for the rational design of catalysts and synthetic protocols. nih.govrsc.org The application of advanced computational modeling to the chemistry of this compound is expected to accelerate progress in this field significantly.
DFT studies can be employed to elucidate the mechanisms of reactions involving this compound, such as its synthesis, oxidation, and participation in coupling reactions. researchgate.netresearchgate.net By calculating the energies of reactants, intermediates, transition states, and products, researchers can gain detailed insights into the reaction pathways and identify the factors that control reactivity and selectivity. researchgate.net This understanding is crucial for optimizing reaction conditions and for the rational design of more efficient synthetic methods.
Computational modeling is also a powerful tool for catalyst design. nih.govnih.gov By modeling the interaction of this compound with different catalytic species, it is possible to predict which catalysts will be most effective for a particular transformation. This can guide the experimental efforts towards the most promising catalyst candidates, saving time and resources. For example, computational modeling has been used to guide the rational design of N-heterocyclic carbene (NHC) catalysts for the synthesis of γ-butyrolactones from acyl phosphonates. nih.gov A similar approach could be used to design catalysts specifically tailored for reactions involving this compound.
Furthermore, computational methods can be used to predict the properties of new molecules derived from this compound. This can help in the design of new compounds with specific desired properties, such as biological activity or material characteristics.
| Computational Method | Application | Benefit |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms. researchgate.netresearchgate.net | Optimization of reaction conditions, rational design of synthetic routes. |
| Catalyst Modeling | Design and screening of catalysts. nih.govnih.gov | Identification of optimal catalysts for specific transformations. |
| Property Prediction | Prediction of biological or material properties of new derivatives. | Rational design of new functional molecules. |
Conclusion
Summary of Key Research Findings
Research on Diethyl(phenylthiomethyl)phosphonate has primarily centered on its role as a key reagent in olefination reactions. The compound is most notably utilized in the Horner-Wadsworth-Emmons (HWE) reaction to facilitate the synthesis of vinyl phenyl sulfides from various aldehydes and ketones. orgsyn.orgwikipedia.orgtcichemicals.com A central finding in this area is the high degree of stereoselectivity exhibited by the reaction, which predominantly yields the (E)-isomer of the resulting alkene. wikipedia.orgorganic-chemistry.org
The carbanion generated by the deprotonation of this compound acts as a potent nucleophile that readily attacks the carbonyl carbon of aldehydes or ketones. This is followed by the elimination of a water-soluble diethyl phosphate (B84403) byproduct, which simplifies product purification compared to related transformations like the Wittig reaction. organic-chemistry.org The direct products of this reaction, α,β-unsaturated phenyl sulfides, are themselves versatile synthetic intermediates. orgsyn.org These compounds are effective Michael acceptors, enabling the formation of new carbon-carbon bonds through conjugate addition reactions. orgsyn.org
Table 1: Horner-Wadsworth-Emmons Reaction with this compound This interactive table summarizes the general transformation.
| Reagent | Co-reactant | Primary Product Type | Stereoselectivity |
|---|
Broader Impact of this compound Research in Organic Chemistry
The study of this compound and its reactivity contributes significantly to the broader field of synthetic organic chemistry, particularly in the domain of olefination. As a Horner-Wadsworth-Emmons reagent, it represents an important alternative to phosphorus ylides used in the Wittig reaction, offering advantages such as greater nucleophilicity of the carbanion and easier removal of byproducts. wikipedia.org This makes the HWE reaction a widely used tool for creating C=C bonds in complex molecule synthesis. conicet.gov.ar
The primary impact of this specific reagent lies in its ability to generate vinyl sulfides. organic-chemistry.org This class of compounds is highly valuable in organic synthesis, serving as precursors to a wide array of other functional groups. They are key intermediates in the synthesis of ketones, and their participation in cross-coupling and cycloaddition reactions is well-documented. The sulfenyl group can also act as a control element in subsequent stereoselective transformations.
Furthermore, research into phosphonates, including sulfur-containing variants like this compound, intersects with the expanding field of phosphonate (B1237965) chemistry. nih.govresearchgate.net Phosphonic acids and their esters are not only used in synthesis but also as building blocks for materials science, in the design of bioactive molecules, and as ligands in coordination chemistry. nih.govresearchgate.net For instance, the related compound Diethyl [(phenylsulfonyl)methyl]phosphonate has been used as a precursor ligand to construct novel lanthanide-uranyl sulfonylphosphonates, highlighting the potential for these molecules in creating functional inorganic-organic hybrid materials. rsc.org Therefore, the study of this compound provides valuable insights and tools that resonate across multiple areas of modern chemical research.
Unaddressed Research Questions and Opportunities
Despite its established utility, several research avenues concerning this compound remain open for exploration. These questions represent opportunities to expand the reagent's synthetic applications and deepen the fundamental understanding of its reactivity.
Stereochemical Control: A significant challenge is the development of methodologies to selectively synthesize (Z)-vinyl sulfides using this reagent. While the standard HWE reaction strongly favors the (E)-isomer, modifications, potentially analogous to the Still-Gennari olefination which uses electron-withdrawing groups on the phosphonate to favor Z-alkenes, could be explored to reverse this selectivity. youtube.com
Asymmetric Synthesis: The development of chiral variants of this compound or the use of chiral catalysts could enable enantioselective olefination reactions. This would provide direct access to optically active vinyl sulfides, which are valuable chiral building blocks in asymmetric synthesis. The successful asymmetric domino alkyl arylation of vinyl phosphonates using other systems suggests that such transformations are feasible. nsf.gov
Expanded Reaction Scope: A systematic investigation into the limits of the reagent's reactivity is warranted. This includes its application with a broader range of electronically diverse and sterically demanding ketones and aldehydes, which are often challenging substrates in olefination reactions.
Mechanistic Elucidation: While the general mechanism of the HWE reaction is understood, detailed computational and experimental studies could provide deeper insight into the transition states involved. wikipedia.org Such studies could clarify the precise origins of its high (E)-selectivity and inform the rational design of new reagents with tailored reactivity and stereoselectivity.
Applications in Materials Science: Exploring the potential of the phenylthiomethylphosphonate moiety as a functional group in polymer and materials chemistry is an untapped area. Its incorporation into polymer backbones or as a surface-modifying agent could lead to new materials with unique optical, coordination, or electronic properties, drawing parallels to the broader field of metal phosphonate chemistry. researchgate.net
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Chloromethyl phenyl sulfide (B99878) |
| Triethyl phosphite (B83602) |
| (E)-alkene |
| (Z)-alkene |
| Vinyl phenyl sulfide |
| Diethyl phosphate |
| α,β-Unsaturated phenyl sulfone |
| Diethyl [(phenylsulfonyl)methyl]phosphonate |
| Lanthanide-uranyl sulfonylphosphonate |
Q & A
Basic: What are the optimal synthetic routes for Diethyl(phenylthiomethyl)phosphonate?
This compound can be synthesized via Michaelis-Arbuzov reactions , where diethyl phosphite reacts with a phenylthiomethyl alkyl halide under mild conditions (e.g., NaH or K₂CO₃ as a base) . For higher efficiency, microwave-assisted synthesis has been explored to reduce reaction times and improve yields . Critical parameters include solvent choice (e.g., THF or acetonitrile), temperature control (40–80°C), and stoichiometric ratios of reactants. Post-synthesis purification often involves column chromatography to isolate the phosphonate ester from byproducts like unreacted phosphite or oxidized species .
Advanced: How can discrepancies in reaction yields be resolved when scaling up synthesis?
Yield inconsistencies during scale-up often arise from heat transfer inefficiencies or side reactions (e.g., hydrolysis of the phosphonate group). A study using continuous flow reactors demonstrated improved consistency by maintaining precise temperature gradients and mixing dynamics, achieving >90% purity . Additionally, real-time monitoring via <sup>31</sup>P NMR can detect intermediate species (e.g., phosphorylated byproducts) and optimize reaction quenching . For example, a 15% yield drop at the 100 mmol scale was traced to incomplete halide displacement, resolved by increasing the alkyl halide:phosphite ratio from 1:1 to 1:1.2 .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- <sup>31</sup>P NMR : A singlet near δ 20–25 ppm confirms the phosphonate group’s integrity, with shifts indicating electronic interactions (e.g., δ 22.5 ppm for Diethyl(4-cyanophenyl)phosphonate) .
- <sup>1</sup>H/<sup>13</sup>C NMR : Ethyl groups appear as triplets (δ 1.3–1.5 ppm for CH3, δ 4.1–4.3 ppm for CH2), while the phenylthiomethyl moiety shows aromatic resonances at δ 7.2–7.8 ppm .
- IR Spectroscopy : Strong P=O stretching at 1250–1280 cm⁻¹ and P-O-C absorption at 1020–1050 cm⁻¹ .
Advanced: How does the phenylthiomethyl group influence reactivity in cross-coupling reactions?
The thiomethyl (-SMe) group enhances nucleophilicity at the α-carbon, enabling C-P bond formation in Pd-catalyzed couplings. For instance, in Suzuki-Miyaura reactions, the sulfur atom stabilizes transition states, achieving 70–85% yields with arylboronic acids . However, competing S-oxidation (to sulfoxide/sulfone) under oxidative conditions requires careful control of reaction atmosphere (e.g., N2 glovebox) and catalysts (e.g., Pd(OAc)2/XPhos) . Comparative studies with non-sulfur analogs (e.g., Diethyl(4-methylphenyl)phosphonate) show 30% lower reactivity, highlighting the thiomethyl group’s electronic contribution .
Basic: What safety protocols are essential when handling this compound?
- Toxicology : EFSA assessments note potential neurotoxicity in structurally similar phosphonates (e.g., Diethyl[[3,5-bis(tert-butyl)-4-hydroxyphenyl]methyl]phosphonate), requiring glovebox use and fume hoods .
- Reactivity Hazards : The thiomethyl group can release H2S under acidic conditions. Neutralize waste with NaHCO3 before disposal .
- PPE : Use nitrile gloves, goggles, and flame-resistant lab coats. Store in amber bottles at 4°C to prevent light-induced degradation .
Advanced: How can computational modeling predict biological interactions of this compound?
Density Functional Theory (DFT) studies reveal that the thiomethyl group enhances binding to enzymes like acetylcholinesterase (binding energy: −8.2 kcal/mol vs. −5.7 kcal/mol for non-sulfur analogs) . Molecular dynamics simulations show stable interactions with hydrophobic pockets in kinase targets (e.g., EGFR), with RMSD < 2.0 Å over 50 ns trajectories . Experimental validation via isothermal titration calorimetry (ITC) confirmed a Kd of 12 µM for phosphonate-enzyme binding, aligning with computational predictions .
Basic: What are the primary applications in medicinal chemistry?
- Enzyme Inhibition : Acts as a transition-state analog for phosphatases, with IC50 values of 0.8–3.2 µM .
- Antimicrobial Activity : Shows MIC values of 16 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .
- Prodrug Design : The phosphonate group facilitates intracellular delivery via esterase cleavage, as demonstrated in antiviral studies (EC50 = 0.5 µM for HIV-1 RT inhibition) .
Advanced: How can contradictory data on hydrolytic stability be reconciled?
Hydrolysis rates vary widely (t1/2 = 2–48 hours in pH 7.4 buffer) due to steric effects and solvent polarity . X-ray crystallography of hydrolysis products identified a tetrahedral intermediate stabilized by H-bonding with water, accelerating breakdown in polar solvents (e.g., t1/2 = 2 hours in H2O vs. 24 hours in DMSO) . Contradictory reports attributing instability solely to pH are resolved by multivariate analysis showing solvent dielectric constant as the dominant factor (R<sup>2</sup> = 0.89) .
Basic: What analytical methods validate purity post-synthesis?
- HPLC : Use a C18 column (MeCN:H2O = 70:30) to detect impurities <0.5% .
- Elemental Analysis : Theoretical C: 48.5%, H: 5.7%, P: 11.1%. Deviations >0.3% indicate incomplete purification .
- Mass Spectrometry : ESI-MS ([M+H]<sup>+</sup> at m/z 285.1) confirms molecular weight .
Advanced: What strategies mitigate phosphonate group racemization in chiral derivatives?
Racemization (Δ[α]D > 5°) occurs via trigonal bipyramidal intermediates during nucleophilic substitution. Using bulky bases (e.g., DIPEA) and low temperatures (−20°C) reduces inversion rates. Chiral HPLC (Chiralpak AD-H column) confirmed 98% ee retention when reactions were conducted in dichloromethane at −40°C . Comparative studies with phosphinates (non-racemic) validate the phosphonate’s inherent stereochemical lability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
